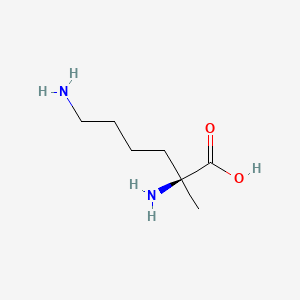

(2S)-2,6-Diamino-2-methylhexanoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2,6-diamino-2-methylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUSCHYXEUZMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64817-96-5, 111656-41-8 | |

| Record name | 2-Methyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064817965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-DL-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111656418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-DL-lysine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7W9ATY44J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthetic Methodologies and Chemical Preparation of 2s 2,6 Diamino 2 Methylhexanoic Acid

Strategies for Chiral Induction and Enantioselective Synthesis

The creation of the specific (S)-configuration at the C2 position is paramount in the synthesis of this non-proteinogenic amino acid. Methodologies for achieving this enantioselectivity often rely on enzymatic processes or asymmetric catalysis.

Enzymatic Hydrolysis Approaches for Chiral Intermediates (e.g., Pig Liver Esterase)

Enzymatic catalysis, particularly with esterases, offers a powerful tool for achieving high stereoselectivity in chemical transformations. wikipedia.orgnih.gov Pig Liver Esterase (PLE, E.C. 3.1.1.1) is a widely utilized serine hydrolase in organic synthesis for its ability to catalyze the enantioselective hydrolysis of esters. wikipedia.orgmedchemexpress.com This can be applied through two main strategies: the kinetic resolution of a racemic mixture of chiral esters or the asymmetric desymmetrization of a prochiral diester. wikipedia.org

In the context of synthesizing (2S)-2,6-Diamino-2-methylhexanoic acid, a prochiral intermediate, such as a 2-methyl-2-(4-aminobutyl)malonic acid diester, could be subjected to PLE-catalyzed hydrolysis. The enzyme's chiral active site would selectively hydrolyze one of the two enantiotopic ester groups, leading to a chiral monoester. wikipedia.org The active site of PLE contains a key serine residue that facilitates this hydrolysis. wikipedia.org The substrate binds in the active site, and for the reaction to proceed, an ester group must be presented correctly to this serine residue. wikipedia.org The inherent chirality of the enzyme's amino acid composition creates diastereomeric transition states when interacting with the substrate, allowing for this selective transformation. wikipedia.org

Commercial PLE preparations can contain several isoenzymes, which may affect the outcome of the hydrolysis. nih.gov Research has focused on identifying and expressing specific isoenzymes to improve enantioselectivity. nih.gov The reaction is typically conducted in an aqueous buffer system, such as phosphate buffer, at a controlled pH, generally between 6.0 and 8.0, to ensure optimal enzyme activity. google.com

Table 1: Key Aspects of PLE-Catalyzed Asymmetric Hydrolysis

| Feature | Description | Reference |

|---|---|---|

| Enzyme | Pig Liver Esterase (PLE, CESs) | medchemexpress.com |

| Reaction Type | Enantioselective hydrolysis of esters to carboxylic acids. | wikipedia.org |

| Strategies | Kinetic resolution of racemic esters; Asymmetric desymmetrization of prochiral diesters. | wikipedia.org |

| Mechanism | A serine residue in the enzyme's active site acts as a nucleophile to hydrolyze the ester bond. The enzyme's chiral environment leads to diastereomeric transition states, enabling stereoselectivity. | wikipedia.org |

| Typical Conditions | Aqueous buffer (e.g., phosphate buffer) at a pH range of 6.0-8.0. | google.com |

Phase-Transfer Catalyzed Asymmetric Alkylation for β-Branched α-Amino Acids

Asymmetric phase-transfer catalysis (PTC) has become a robust method for the synthesis of enantioenriched products, including α-amino acids. nih.gov This technique is particularly effective for the alkylation of glycine-derived Schiff bases to produce α-alkyl and α,α-dialkyl amino acids. For structures like this compound, which is a β-branched (relative to the nitrogen at position 6) α-amino acid, PTC offers a viable route for establishing the chiral quaternary center.

The core of this strategy involves the alkylation of a glycine imine ester, such as a benzophenone-derived Schiff base, with an appropriate alkyl halide under biphasic conditions. organic-chemistry.orgnih.gov A chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, facilitates the transfer of the enolate from the aqueous phase to the organic phase where the reaction with the electrophile occurs. The chiral environment provided by the catalyst directs the alkylation to proceed stereoselectively, yielding an enantioenriched product. organic-chemistry.org

Research by Maruoka and Ooi has demonstrated that phase-transfer-catalyzed alkylation of glycinate Schiff bases can proceed with high levels of enantio- and diastereoselectivity. organic-chemistry.org By employing a chiral quaternary ammonium bromide, it is possible to synthesize β-branched α-amino acids efficiently. organic-chemistry.org This approach provides a practical route to enantiomerically pure β-branched amino acids, which are valuable in peptide chemistry. organic-chemistry.org

Table 2: Components of Asymmetric Phase-Transfer Catalysis for Amino Acid Synthesis

| Component | Role | Example | Reference |

|---|---|---|---|

| Nucleophile | Glycine equivalent | Benzophenone imine of glycine ethyl ester | organic-chemistry.orgnih.gov |

| Electrophile | Source of the side chain | Alkyl halides | organic-chemistry.orgnih.gov |

| Catalyst | Chiral Phase-Transfer Catalyst | Chiral quaternary ammonium bromides (e.g., from Cinchona alkaloids) | nih.govorganic-chemistry.org |

| Reaction | Asymmetric C-alkylation | Formation of a new C-C bond at the α-carbon of the glycine derivative. | nih.gov |

| Outcome | High enantioselectivity (ee) | Can achieve ee values from 90-98.5%. | nih.gov |

Total Synthesis Approaches from Diverse Precursors

Total synthesis routes provide the flexibility to construct the target molecule from various starting materials, allowing for different strategies to install the key structural features.

Synthesis from Alanine Derivatives

Alanine, being a simple chiral amino acid, serves as an attractive starting material or synthon for more complex amino acids. Methods have been developed to transform alanine derivatives into α,α-disubstituted amino acids. One such approach involves the use of organometallic reagents derived from protected amino acids. For instance, a protected serine can be converted into an organozinc reagent. researchgate.net This reagent can then undergo copper-catalyzed cross-coupling reactions with various electrophiles to introduce new side chains. researchgate.net A similar strategy could be envisioned starting from a suitably protected alanine derivative to introduce the 4-aminobutyl side chain necessary for the target molecule.

Utilization of Prochiral Malonic Diesters in Quaternary Carbon Center Formation

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids. chemicalnote.comwikipedia.orgmasterorganicchemistry.com It is particularly well-suited for creating α-substituted and α,α-disubstituted acids, making it an ideal approach for forming the quaternary carbon of this compound.

The general process involves several key steps: chemicalnote.commasterorganicchemistry.com

Deprotonation: The α-protons of a malonic ester (like diethyl malonate) are acidic (pKa ≈ 13) and can be removed by a moderately strong base, such as sodium ethoxide, to form a nucleophilic enolate. masterorganicchemistry.com

Alkylation: The enolate attacks an alkyl halide (e.g., a protected 4-halobutyl-amine) in an SN2 reaction to form a mono-alkylated malonic ester. chemicalnote.com

Second Alkylation: The remaining acidic α-proton can be removed by a base, and a second alkylation, this time with a methyl halide, can be performed to create the dialkylated product, which contains the crucial quaternary carbon center. wikipedia.org

Hydrolysis and Decarboxylation: The resulting dialkyl malonic ester is then subjected to acidic hydrolysis, which converts both ester groups into carboxylic acids. The resulting β-dicarboxylic acid is unstable to heat and readily undergoes decarboxylation (loss of CO₂) to yield the final α,α-disubstituted carboxylic acid. masterorganicchemistry.com

To achieve the desired (S)-enantiomer, an asymmetric variant of this synthesis would be required, potentially involving a chiral auxiliary or a chiral catalyst during the alkylation steps.

Allylation and Propargylation Routes to Alpha,Alpha-Disubstituted Amino Acids

Modern synthetic methods offer direct routes to α,α-disubstituted amino acids via catalytic allylation or propargylation. nih.gov These reactions typically start with an imine derivative of an amino acid ester. For example, iridium/copper catalyzed α-allylation of imine esters allows for a fully stereodivergent synthesis, meaning all possible stereoisomers can be accessed by choosing the appropriate combination of chiral catalysts. organic-chemistry.org

In a potential synthesis of this compound, an imine derived from an alanine ester could be subjected to catalytic allylation with a protected 3-halopropene. Subsequent functional group manipulation of the allyl group, such as hydroboration-oxidation followed by amination, could then furnish the required 4-aminobutyl side chain. Alternatively, palladium-catalyzed allylation of unprotected amino acid esters is also possible, providing another route to α-quaternary amino acid esters. organic-chemistry.org These allylation strategies are powerful because they create the quaternary center and install a versatile functional handle (the double bond) for further elaboration in a single step. organic-chemistry.orgmdpi.com

Protecting Group Strategies for Multifunctional α-Methylated Amino Acids

The chemical synthesis of α-methylated, multifunctional amino acids like this compound requires a sophisticated application of protecting groups to prevent undesirable side reactions. nih.gov The presence of three distinct reactive sites—the α-amino group, the terminal ε-amino group (at position 6), and the carboxylic acid—necessitates an orthogonal protection strategy. fiveable.mepeptide.com Orthogonality ensures that each protecting group can be removed under specific conditions without affecting the others, allowing for precise, stepwise chemical modifications. fiveable.menih.gov

For the α-amino group, the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups are most common. researchgate.net Fmoc is base-labile, typically removed with piperidine, while Boc is acid-labile, removed with acids like trifluoroacetic acid (TFA). iris-biotech.decreative-peptides.com This difference is the foundation of many orthogonal schemes. peptide.com The ε-amino group of the lysine-like side chain requires a protector that is stable during the removal of the temporary α-amino group protector. creative-peptides.compeptide.com For instance, in an Fmoc-based strategy, the acid-labile Boc group is a standard choice for side-chain protection. creative-peptides.com Conversely, in a Boc-based strategy for the α-amino group, a more acid-stable group like 2-chlorobenzyloxycarbonyl (Z(2-Cl)) might be used for the side chain. creative-peptides.compeptide.com

The carboxylic acid is typically protected as an ester. A benzyl (Bzl) ester is common in Boc-based syntheses and can be removed by strong acids or hydrogenolysis. peptide.com In Fmoc strategies, a tert-butyl (tBu) ester is often used, which can be cleaved simultaneously with Boc side-chain groups using TFA upon final deprotection. iris-biotech.de The selection of these groups must be carefully planned to ensure compatibility with all reaction steps, including the crucial α-methylation step. researchgate.net

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions | Orthogonal To |

|---|---|---|---|---|

| α-Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) peptide.comcreative-peptides.com | Fmoc, Z, Bzl |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) iris-biotech.decreative-peptides.com | Boc, tBu, Trt | |

| ε-Amino (Side Chain) | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) peptide.com | Fmoc, Z |

| Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis, Strong Acid (HBr/AcOH) peptide.com | Boc, Fmoc | |

| Methyltrityl | Mtt | Mildly Acidic (e.g., 1% TFA in DCM) iris-biotech.de | Fmoc, Boc, tBu | |

| Carboxylic Acid | tert-Butyl ester | OtBu | Acidic (e.g., TFA) creative-peptides.com | Fmoc, Z |

| Benzyl ester | OBzl | Hydrogenolysis, Strong Acid peptide.com | Boc, Fmoc |

Enantiodivergent Synthetic Pathways to Access Both Stereoisomers

Enantiodivergent synthesis provides an efficient route to access both enantiomers of a chiral molecule, such as the (S) and (R) forms of 2,6-diamino-2-methylhexanoic acid, from a single chiral precursor. nih.gov This is highly valuable for medicinal chemistry, where different enantiomers can exhibit distinct biological activities. researchgate.net

One prominent enantiodivergent strategy involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of α-methyl-α-amino acids, glycine or alanine-derived Schiff bases complexed with a chiral metal catalyst, such as a Ni(II) complex, can be used. nih.gov The chiral ligand on the metal complex creates a chiral environment, forcing the alkylation (methylation) of the enolate to occur from a specific face, leading to high diastereoselectivity. nih.gov By choosing a ligand of the opposite chirality—for example, switching from an (S)-ligand to an (R)-ligand—the stereochemical outcome is reversed, producing the other enantiomer of the final amino acid after hydrolysis. nih.gov

Another powerful method is the diastereoselective alkylation of a chiral iminolactone or oxazolidinone derived from a readily available chiral starting material. wikipedia.orgacs.org For instance, an iminolactone can be prepared from a natural terpene like (1S)-(+)-3-carene. acs.orgacs.org Deprotonation of this substrate followed by alkylation with a methylating agent proceeds with high facial selectivity, dictated by the rigid structure of the chiral auxiliary. acs.org Hydrolysis then cleaves the auxiliary, which can often be recovered and reused, to release the enantiomerically pure α-methylated amino acid. acs.org To access the opposite enantiomer, one could start with the enantiomer of the chiral terpene or employ a different synthetic sequence that inverts the stereocenter.

Phase-transfer catalysis using chiral catalysts represents another advanced approach. organic-chemistry.org In this method, a glycinate Schiff base is alkylated using a racemic alkyl halide in the presence of a chiral quaternary ammonium salt. organic-chemistry.org The catalyst can selectively recognize and react with one enantiomer of the racemic alkylating agent at a much faster rate, a process known as kinetic resolution, leading to an enantiomerically enriched product. organic-chemistry.org By modifying the catalyst or the reaction conditions, it is possible to favor the formation of either the (S) or (R) product, thus providing an enantiodivergent route.

| Method | Chiral Source | Key Transformation | Mechanism of Stereocontrol | Reference |

|---|---|---|---|---|

| Chiral Auxiliary (Ni(II) Complex) | Chiral Schiff Base Ligand | Asymmetric Alkylation | The chiral ligand creates a rigid, asymmetric environment around the metal center, directing the approach of the electrophile. | nih.gov |

| Chiral Auxiliary (Oxazolidinone) | (R)- or (S)-4-phenyloxazolidinone | Diastereoselective Alkylation | The bulky substituent on the auxiliary blocks one face of the enolate, forcing alkylation to occur from the less hindered face. | wikipedia.org |

| Chiral Auxiliary (Iminolactone) | (1S)-(+)-3-Carene | Diastereoselective Alkylation | A rigid, tricyclic system derived from the terpene dictates the stereochemical outcome of the alkylation. | acs.orgacs.org |

| Chiral Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Kinetic Resolution via Asymmetric Alkylation | The chiral catalyst forms a diastereomeric ion pair with the enolate, leading to enantioselective alkylation. | organic-chemistry.org |

Chemical Reactivity and Derivatization for Research Applications

Chemical Transformations of the Core (2S)-2,6-Diamino-2-methylhexanoic Acid Structure

The core structure of this compound can undergo various chemical transformations targeting its amino and carboxylic acid functionalities. The presence of the α-methyl group can influence the reactivity of the adjacent α-amino and carboxyl groups. enamine.net This modification is particularly useful in drug design as it can suppress peptide bond cleavage and reduce the conformational variability of peptides. enamine.net

Transformations can be directed at the ε-amino group, the α-amino group, or the carboxyl group. For instance, the ε-amino group can be selectively modified. A common strategy involves the alkylation of cysteine residues to install methyl-lysine analogs into recombinant proteins, a technique that highlights the chemical accessibility of the terminal amino group for creating lysine (B10760008) mimetics. nih.gov While not a direct transformation of the free amino acid, this demonstrates the principle of selectively functionalizing the side-chain amine.

Another key transformation is the conversion of the amino groups into other functional groups. For example, synthetic routes to azidolysine (2-amino-6-azidohexanoic acid) have been developed, where the ε-amino group is converted to an azide. mdpi.com This transformation is valuable for constructing multifunctional molecules via "click chemistry". mdpi.com Similarly, the amino groups can be targets for reductive amination, a two-step process that can form new carbon-nitrogen bonds. nih.gov

The table below summarizes potential chemical transformations for the core structure.

| Functional Group | Reaction Type | Product Type | Potential Application |

| ε-Amino Group | Alkylation | Nε-Alkyl derivative | Mimicking post-translational modifications. nih.gov |

| ε-Amino Group | Azidation | ε-Azido derivative | Bioconjugation via click chemistry. mdpi.com |

| α/ε-Amino Groups | Reductive Amination | N-Alkyl derivatives | Synthesis of novel analogs. nih.gov |

| Carboxyl Group | Esterification | Carboxylate ester | Pro-drug synthesis, protection for further reactions. nih.gov |

| α/ε-Amino Groups | Acylation | Amide derivatives | Peptide synthesis, functional probes. nih.gov |

Synthesis of Orthogonally Protected Derivatives for Bioconjugation

For applications in peptide synthesis and bioconjugation, it is crucial to employ orthogonally protected derivatives of this compound. Orthogonal protecting groups allow for the selective deprotection of one functional group while others remain protected, enabling site-specific modifications. mdpi.comnih.gov Lysine and its analogs are frequently used as hubs for creating multifunctional molecules, which necessitates a careful selection of protecting groups for its two amino groups and one carboxylic acid. mdpi.com

The synthesis of these derivatives involves the strategic introduction of protecting groups that can be removed under different conditions. For example, the α-amino group is often protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, while the ε-amino group can be protected with a Boc (tert-butyloxycarbonyl) group, which is acid-labile. mdpi.com The carboxylic acid can be protected as an ester, such as a tert-butyl (tBu) ester, which is also removed by acid. mdpi.com

The development of orthogonally protected amino acids is a key area of research, with methods being established for complex structures. nih.govrsc.org These strategies can be applied to this compound to generate versatile building blocks for solid-phase peptide synthesis (SPPS) or the construction of chemical inducers of dimerization (CIDs). nih.govnih.gov

The following table illustrates a common orthogonal protection strategy.

| Functional Group | Protecting Group | Abbreviation | Cleavage Condition |

| α-Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

| ε-Amino Group | tert-Butoxycarbonyl | Boc | Acidic (e.g., Trifluoroacetic Acid) |

| Carboxyl Group | tert-Butyl ester | OtBu | Acidic (e.g., Trifluoroacetic Acid) |

The use of such orthogonally protected derivatives is essential for incorporating this compound into peptides or for attaching it to other molecules, like fluorescent probes or drug molecules, in a controlled manner. nih.govresearchgate.net

Formation of Carbamate Derivatives for Modulated Activity

The primary amino groups of this compound can react with various reagents to form carbamate derivatives. nih.govwikipedia.org Carbamates are structural features in many therapeutic agents and can be used to modify the biological activity of a parent molecule. nih.gov The carbamate group (-NH-C(=O)-O-) can act as a stable mimic of a peptide bond and can improve properties such as cell membrane penetration. nih.govnih.gov

Carbamates can be synthesized by reacting the amino groups with chloroformates, or through the reaction of an isocyanate intermediate. nih.gov A more environmentally benign method involves the reaction of amines with carbon dioxide. nih.gov For this compound, either the α-amino, ε-amino, or both amino groups can be converted to carbamates.

The table below outlines the key aspects of carbamate formation.

| Reactant | Resulting Group | Significance | Reference |

| Chloroformates | Carbamate Ester | Common synthetic route for creating stable derivatives. | nih.gov |

| Isocyanates | Carbamate (via Urethane) | Versatile method for introducing a variety of substituents. | nih.gov |

| Carbon Dioxide | Carbamate Salt/Acid | Greener synthetic alternative. | nih.gov |

The conversion of the amino functionalities of this compound into carbamates represents a powerful tool for medicinal chemists to modulate its properties for therapeutic applications.

Development and Utility of Methyllysine Analogues Mlas in Chemical Biology

Design Principles and Isosteric Mimicry of Native Methyllysine Residues

The creation of effective methyllysine analogues hinges on the principle of isosteric mimicry, where an atom or group of atoms is replaced by another with similar size, shape, and electronic properties. The goal is to generate a molecule that is recognized by the cellular machinery—specifically the "reader" proteins that bind to methylated lysines—as the natural counterpart, thereby allowing researchers to probe and manipulate these interactions. While the focus of this article is on the broader strategies for MLA development, it is important to note that various structural analogues of lysine (B10760008), such as (2S)-2,6-Diamino-2-methylhexanoic acid, also known as α-methyl-lysine, are explored for their potential in biochemical studies. nih.gov

Cysteine-Derived Methyllysine Analogues (MLAs) via Aminoethylation

A widely employed and robust strategy for generating methyllysine analogues involves the chemical modification of cysteine residues engineered into histone proteins. nih.govucsf.edu This method, known as aminoethylation, takes advantage of the nucleophilic nature of the cysteine thiol group.

The core concept involves mutating the lysine residue of interest in a recombinant histone protein to a cysteine. This engineered cysteine then serves as a chemical handle for the introduction of a lysine-like side chain. The process typically involves the following steps:

Site-Directed Mutagenesis: The gene encoding the histone protein is altered to replace the codon for the target lysine with one for cysteine.

Recombinant Protein Expression: The modified histone gene is expressed in a host system, typically E. coli, to produce the cysteine-containing histone protein.

Alkylation Reaction: The purified histone is then reacted with an electrophilic aminoethylating reagent. These reagents are typically halo-ethylamines, such as (2-bromoethyl)amine or (2-chloroethyl)amine, which react with the cysteine thiol to form an aminoethylcysteine. This resulting side chain is structurally very similar to a lysine side chain.

To mimic the different methylation states of lysine (mono-, di-, and trimethyllysine), N-methylated versions of the aminoethylating reagents are used. For instance, to generate a trimethyllysine analogue, (2-bromoethyl)trimethylammonium bromide is employed. nih.gov This approach allows for the production of large quantities of histones with a specific methylation mark at a defined position. nih.govucsf.edu

The resulting analogues, often referred to as Kc (for lysine analogue from cysteine), have proven to be invaluable tools. However, it is important to recognize the inherent chemical difference: the γ-carbon of the native lysine side chain is replaced by a sulfur atom in the analogue. This substitution can lead to subtle changes in bond lengths and angles, which may influence binding affinities with reader proteins. nih.gov

Genetically Encoded Unnatural Amino Acid Precursors for Methyllysine

An alternative and powerful approach for introducing methyllysine and its analogues into proteins is through the expansion of the genetic code. wikipedia.org This technique allows for the site-specific incorporation of unnatural amino acids (UAAs) directly during protein synthesis in living cells.

This sophisticated method relies on the engineering of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This new pair is designed to be independent of the host cell's own machinery and is specifically evolved to recognize a particular UAA and its corresponding codon (typically a nonsense or "stop" codon like UAG).

The general workflow for this approach is as follows:

Design and Synthesis of a UAA Precursor: An unnatural amino acid is synthesized that is a precursor to the desired methyllysine state. Often, a "caged" or protected version of methyllysine is used to ensure it is not recognized by endogenous synthetases.

Evolution of an Orthogonal Synthetase/tRNA Pair: A library of mutant aminoacyl-tRNA synthetases is screened to identify a variant that specifically charges its partner tRNA with the UAA precursor.

Cellular Expression: The genes for the orthogonal synthetase, its partner tRNA, and the target protein (containing the nonsense codon at the desired position) are introduced into cells. When these cells are grown in the presence of the UAA precursor, it is incorporated into the target protein at the specified site.

Deprotection (if necessary): If a caged UAA was used, a subsequent chemical or photochemical step is required to remove the protecting group and reveal the final methyllysine residue.

This method offers the significant advantage of producing proteins with precisely placed modifications within a cellular context, enabling studies of their function in a more native environment.

Comparative Analysis of Analogue Binding Affinity and Specificity with Cognate Proteins

A crucial aspect of validating any methyllysine analogue is to determine how faithfully it mimics the binding of the natural methyllysine to its cognate reader proteins. These reader domains, which include chromodomains, Tudor domains, and PHD fingers, contain aromatic "cages" that specifically recognize the methylated lysine side chain. nih.govnih.gov

Various biophysical techniques are employed to quantify the binding affinity, with Isothermal Titration Calorimetry (ITC) and fluorescence polarization being common methods. These techniques provide a dissociation constant (Kd), a measure of the strength of the interaction.

Studies comparing cysteine-derived MLAs to their native counterparts have revealed that while they are generally effective mimics, there can be a decrease in binding affinity. This reduction in affinity is attributed to the subtle structural differences introduced by the sulfur-for-carbon substitution in the aminoethylcysteine side chain. nih.gov The slightly longer bond lengths and different bond angles of the thioether in the MLA compared to the methylene group in lysine can alter the precise positioning of the side chain within the aromatic cage of the reader domain.

The following table presents a hypothetical comparison of binding affinities for a native methylated histone peptide and its corresponding cysteine-derived MLA with a reader domain, illustrating the typical observations.

| Histone Peptide | Binding Partner (Reader Domain) | Kd (Native Peptide) | Kd (MLA Peptide) | Fold Difference |

| H3K9me3 | HP1β Chromodomain | 1.5 µM | 10.5 µM | 7-fold |

| H3K4me3 | BPTF PHD Finger | 0.8 µM | 9.6 µM | 12-fold |

This table is illustrative and based on trends reported in the literature. Actual values can vary depending on the specific reader domain and experimental conditions.

Despite these quantitative differences, MLAs often retain the qualitative binding specificity, meaning they still preferentially bind to the intended reader domain over others. This makes them highly valuable for many applications, although the potential for reduced affinity must be considered when interpreting results.

Applications of Methyllysine Analogues as Mechanistic Probes in Chromatin Biology

Methyllysine analogues have become indispensable tools for dissecting the complex mechanisms of chromatin regulation. nih.govnih.gov Their ability to be incorporated site-specifically into histones allows researchers to create defined chromatin templates for in vitro studies.

These engineered nucleosomes and chromatin fibers are used to:

Investigate the "Histone Code": By creating histones with specific combinations of PTMs, researchers can systematically test how different modifications influence the binding of reader proteins and the activity of chromatin-modifying enzymes. nih.govcrg.eu

Elucidate the Function of Reader Domains: MLAs are used in pull-down assays to identify new reader proteins for specific methylation marks and to validate known interactions. nih.gov They are also critical for structural studies, such as X-ray crystallography, to visualize how reader domains engage with methylated histone tails.

Probe the Catalytic Activity of Histone-Modifying Enzymes: Histones containing MLAs can be used as substrates to study the activity and specificity of histone methyltransferases and demethylases. nih.gov This helps to understand how the "writing" and "erasing" of histone marks are regulated.

Develop Small Molecule Inhibitors: MLAs are instrumental in the development of high-throughput screening assays to identify small molecules that can block the interaction between a reader domain and its target methyllysine. nih.govnih.gov These inhibitors, often referred to as chemical probes, are powerful tools for studying the biological roles of specific reader proteins in health and disease. nih.govbenthamopen.com

Biochemical Roles and Epigenetic Research Contexts Involving Methylated Lysine and Its Analogs

Context of Protein Post-Translational Modifications (PTMs) in Gene Regulation

Post-translational modifications of proteins are crucial for expanding the functional capacity of the proteome beyond the limits of the genetic code. These modifications, which include acetylation, phosphorylation, and methylation, can dynamically alter a protein's structure, activity, localization, and interactions with other molecules. nih.gov In the realm of gene regulation, PTMs on histone proteins are particularly well-studied, forming the basis of the "histone code" hypothesis, which posits that specific combinations of histone modifications are read by the cell to produce distinct downstream effects on chromatin structure and gene expression. acs.org

Histone Lysine (B10760008) Methylation Dynamics in Chromatin

Histone lysine methylation is a versatile PTM, as a single lysine residue can be mono-, di-, or trimethylated, with each state potentially having a different biological outcome. acs.org These methylation marks are dynamically added and removed by "writer" enzymes (histone methyltransferases) and "eraser" enzymes (histone demethylases), respectively. nih.gov The specific patterns of lysine methylation on histone tails create a complex signaling landscape that influences chromatin accessibility and, consequently, gene transcription. nih.gov For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene promoters, while trimethylation of H3K9 and H3K27 is linked to transcriptionally silent heterochromatin. biorxiv.org To study these dynamics, researchers have developed methods to install analogs of methyl-lysine into recombinant histones, allowing for the investigation of how specific methylation marks influence chromatin structure and function. nih.govnih.gov

Methylation of Non-Histone Proteins and its Regulatory Implications

While initially discovered on histones, lysine methylation is now known to be a widespread PTM on hundreds, if not thousands, of non-histone proteins. nih.gov This modification plays a critical role in regulating a diverse array of cellular pathways, including signal transduction, DNA damage response, and protein stability. nih.govmedchemexpress.com The methylation of non-histone proteins is also a dynamic process, regulated by methyltransferases and demethylases. Similar to histones, the primary function of non-histone lysine methylation is to create binding sites for other proteins, thereby modulating protein-protein interactions and downstream cellular events. nih.gov The study of non-histone protein methylation has revealed its importance in various diseases, including cancer, making the enzymes and reader proteins involved in this process attractive therapeutic targets. researchgate.net

Methyllysine Reader Proteins and Molecular Recognition Mechanisms

The biological effects of lysine methylation are primarily mediated by a class of proteins known as "methyllysine readers." These proteins contain specialized domains that recognize and bind to specific methylated lysine residues on both histone and non-histone proteins. researchgate.netunc.edu By recruiting other effector proteins and protein complexes to the site of methylation, readers translate the histone code into functional outcomes, such as chromatin remodeling and transcriptional activation or repression. mdpi.com The human proteome contains over 200 proteins with potential methyllysine reader domains, highlighting the extensive role of this recognition system in cellular biology. oup.com

Structural Basis of Methyllysine Recognition by Reader Domains (e.g., Aromatic Cages, MBT, PHD, Tudor, Chromodomains)

The recognition of methylated lysine by reader domains is a highly specific process, often dependent on the degree of methylation (mono-, di-, or tri-methyl) and the surrounding amino acid sequence. A common structural feature in many methyllysine reader domains is an "aromatic cage," a binding pocket formed by two to four aromatic amino acid residues. nih.govnih.gov This cage engages the positively charged methylated ammonium (B1175870) group of the lysine side chain through cation-π interactions. pnas.org

Different families of reader domains exhibit distinct structural features and binding preferences:

Malignant Brain Tumor (MBT) Domains: MBT domains typically recognize mono- and dimethylated lysines. oup.com The lethal (3) malignant brain tumor-like protein 3 (L3MBTL3) is a member of the MBT family of transcriptional repressors. oup.com Research into the specific inhibition of L3MBTL3 has led to the development of chemical probes that utilize a 2-methyllysine (B12790895) mimic. The compound UNC1215 is a potent and selective chemical probe for the methyllysine reading function of L3MBTL3. nih.govmedchemexpress.com It competitively displaces mono- or dimethyllysine-containing peptides from the L3MBTL3 binding pocket. nih.govmedchemexpress.com X-ray crystallography has revealed a unique 2:2 polyvalent mode of interaction between UNC1215 and L3MBTL3. nih.govresearchgate.net This probe has been instrumental in elucidating the cellular functions of L3MBTL3, including its interaction with BCLAF1, a protein involved in DNA damage repair and apoptosis. nih.govvanderbilt.edu

Plant Homeodomain (PHD) Fingers: PHD fingers are a diverse family of reader domains, with some members recognizing trimethylated lysine, such as H3K4me3. nih.govnih.govgrantome.com The binding of H3K4me3 by the PHD finger of proteins like those in the ING (Inhibitor of Growth) family is a classic example of this interaction. The aromatic cage of PHD domains that bind H3K4me3 is typically formed by tryptophan and other aromatic residues. nih.gov

Tudor Domains: Tudor domains can recognize both methylated lysine and methylated arginine residues. elsevierpure.comnih.gov They can exist as single domains, in tandem, or in hybrid arrangements, and exhibit specificity for different methylation states. nih.gov The recognition of trimethylated H3K4 by the double Tudor domain of JMJD2A involves an aromatic cage composed of three aromatic residues. nih.gov The binding specificity is further determined by interactions with amino acids surrounding the methylated lysine. nih.govnih.gov

Chromodomains: Chromodomains are another class of reader domains that often recognize methylated lysines, particularly those associated with transcriptional repression, such as H3K9me3 and H3K27me3. nih.govnih.gov The chromodomain of HP1 (Heterochromatin Protein 1) binding to H3K9me3 is a well-characterized interaction that is crucial for the formation of heterochromatin. embopress.org Similar to other readers, chromodomains utilize an aromatic cage to engage the methylated lysine. nih.gov

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Kd | 120 nM | Isothermal Titration Calorimetry (ITC) | nih.govmedchemexpress.com |

| IC50 | 40 nM | AlphaScreen Peptide Competition Assay | medchemexpress.com |

Regulatory Mechanisms Modulating Methyllysine Reader Activity (e.g., Phosphorylation Crosstalk)

The activity of methyllysine readers can be modulated by other PTMs, a phenomenon known as PTM crosstalk. A well-established example is the "phospho-methyl switch," where phosphorylation of a residue adjacent to a methylated lysine can either enhance or inhibit the binding of a reader domain. pnas.org For instance, phosphorylation of serine 10 on histone H3 can disrupt the binding of the HP1 chromodomain to methylated H3K9, providing a mechanism for dynamic regulation of heterochromatin. pnas.org In the context of L3MBTL3, the chemical probe UNC1215, a derivative of 2-methyllysine, acts as an antagonist, directly competing with methylated histone peptides for binding to the MBT domains. nih.gov This effectively inhibits the reader function of L3MBTL3 and has been shown to increase the cellular mobility of a GFP-L3MBTL3 fusion protein, phenocopying the effect of mutations that disrupt the methyllysine-binding pocket. nih.govvanderbilt.edu This demonstrates how a small molecule can modulate the activity of a methyllysine reader.

Lysine Demethylase Enzyme Systems and Catalytic Mechanisms

The methylation of lysine is a reversible process, thanks to the action of lysine demethylases (KDMs). These enzymes are critical for maintaining the dynamic nature of histone and non-histone methylation patterns. nih.govnih.gov There are two main families of lysine demethylases, distinguished by their catalytic mechanisms:

Flavin-dependent KDMs: This family includes KDM1A (also known as LSD1) and KDM1B (LSD2). nih.govmdpi.com They utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor to catalyze the demethylation of mono- and dimethylated lysines through an oxidative process. nih.govmdpi.com

JmjC domain-containing KDMs: This is a larger family of demethylases that employ an iron (II) and α-ketoglutarate-dependent mechanism to remove methyl groups from mono-, di-, and trimethylated lysines. nih.govnih.govresearchgate.net

α-Ketoglutarate-Dependent Histone Nε-Methyl-Lysine Demethylases (e.g., JMJD2, JARID1 Families)

The discovery in 2006 of the Jumonji C (JmjC) domain-containing histone Nε-methyl-lysine demethylases has significantly advanced the understanding of epigenetic regulation. rsc.orgrsc.org These enzymes, which include the well-studied JMJD2 (Jumonji domain-containing protein 2) and JARID1 (Jumonji, AT rich interactive domain 1) families, catalyze the removal of methyl groups from lysine residues on histone tails. rsc.orgrsc.org This demethylation is a crucial epigenetic regulatory mechanism, and its misregulation has been linked to diseases such as cancer, making these enzymes potential therapeutic targets. rsc.org

These demethylases are non-heme hydroxylase enzymes that depend on α-ketoglutarate (α-KG) and Fe(II) as cofactors to carry out their catalytic function. harvard.edunih.gov The reaction involves the oxidative removal of the methyl group from mono-, di-, or trimethylated lysine residues. harvard.edu The process begins with the hydroxylation of the Nε-methyl group, which results in an unstable intermediate that then decomposes, releasing formaldehyde. rsc.orgharvard.edu

The JMJD2 family, also known as the KDM4 family, consists of members that are primarily known for their ability to demethylate trimethylated lysine residues. nih.gov For instance, JMJD2A (also known as KDM4A) specifically targets trimethylated histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3). researchgate.netnih.govciteab.com The JARID1 family, which shares homology with JMJD2 proteins, also contains the catalytic JmjC domain and plays a critical role in histone demethylation. nih.gov However, some members, like Jarid2, possess alterations in the catalytic JmjC domain that are predicted to impair their demethylase activity, suggesting functions independent of catalysis. nih.gov The enzymatic activities of these families are integral to a variety of (patho)physiological processes, largely through their influence on transcriptional regulation. rsc.org

Substrate Specificity and Molecular Insights into Demethylation

The substrate specificity of α-ketoglutarate-dependent demethylases is key to their biological function, allowing them to target specific methylation marks on histones and other proteins. researchgate.net The JMJD2/KDM4 family, for example, exhibits dual substrate specificity, targeting both the repressive H3K9me3/2 marks and the H3K36me3/2 marks associated with active transcription. harvard.edunih.gov Specifically, JMJD2A is selective for tri- and dimethylated H3K9 and H3K36. researchgate.net This specificity is achieved through a distinct lysyl-binding pocket within the enzyme's catalytic domain. researchgate.net

Structural studies of JMJD2A have provided significant insights into its mechanism. The catalytic core contains a JmjN domain, a JmjC domain, a C-terminal domain, and a zinc-finger motif, which together form the substrate-binding pocket. nih.govciteab.com Crystal structures reveal that substrate peptides bind in a bent conformation within this pocket. researchgate.net The enzyme discriminates between different methylation states (mono-, di-, or trimethyllysine) based on the orientation of the substrate's methyl groups in relation to a ferryl intermediate formed during the catalytic cycle. researchgate.net

The demethylation reaction catalyzed by JmjC domain-containing enzymes proceeds via hydroxylation of the methyl group, a process requiring Fe(II), O₂, and α-ketoglutarate as cofactors. harvard.edu This mechanism is distinct from that of the FAD-dependent LSD1/KDM1 family of demethylases, which cannot act on trimethylated lysines because the nitrogen atom is not protonated. harvard.edu While histones were the first identified substrates, it is now known that JMJD2 family members can also demethylate non-histone proteins, such as the Polycomb 2 protein (Pc2). rsc.org

Table 1: Substrate Specificity of Select Histone Demethylases

| Enzyme Family | Member | Primary Substrates | Associated Function |

|---|---|---|---|

| JMJD2/KDM4 | JMJD2A (KDM4A) | H3K9me3/me2, H3K36me3/me2 | Transcriptional regulation |

| JMJD2B (KDM4B) | H3K9me3 | Heterochromatin formation, gene regulation | |

| JMJD2C (KDM4C) | H3K9me3/me2, H3K36me3/me2 | Gene regulation, implicated in cancer | |

| JARID1/KDM5 | JARID1A (KDM5A) | H3K4me3/me2 | Transcriptional repression |

| KDM2 | KDM2A/B | H3K36me1/me2 | Regulation of active transcription elongation |

Genetic Code Expansion for Site-Specific Methyllysine Incorporation into Recombinant Proteins

Genetic code expansion (GCE) is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, both in living cells and in cell-free systems. nih.govfrontiersin.org This methodology provides a precise way to study the functional roles of post-translational modifications (PTMs), such as lysine methylation, by generating homogeneously modified proteins. nih.govyoutube.com The core of GCE involves an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to uniquely recognize an ncAA and incorporate it in response to a reassigned codon, typically a stop codon like UAG. frontiersin.orgyoutube.com

The site-specific incorporation of methylated lysine into recombinant proteins, particularly histones, is crucial for dissecting the "histone code." researchgate.netnih.gov While GCE has been successfully used to incorporate acetyllysine, the direct incorporation of methyllysine has been challenging because it is difficult to evolve an aaRS that can distinguish methyllysine from lysine itself. nih.gov To circumvent this, researchers have developed alternative methods, such as incorporating protected methyllysine precursors that are later chemically deprotected. nih.gov Another approach involves a chemical method to install methyl-lysine analogs (MLAs) into recombinant proteins after their expression, which has been shown to produce histones with site- and degree-specific methylation that are functionally similar to their natural counterparts. nih.gov

These advanced techniques enable the production of designer proteins with precisely placed PTMs. youtube.com This capability is instrumental for biochemical and structural studies aimed at understanding how specific methylation marks influence chromatin structure, the binding of effector proteins, and downstream biological processes like nucleosome remodeling and gene transcription. youtube.comnih.gov The development of more robust and accessible GCE technologies continues to expand the toolkit for protein research, promising new insights into cellular physiology and the molecular basis of disease. youtube.com

Table 2: Key Components of Genetic Code Expansion for ncAA Incorporation

| Component | Function |

|---|---|

| Orthogonal aaRS | An engineered aminoacyl-tRNA synthetase that specifically recognizes and charges a non-canonical amino acid. youtube.com |

| Orthogonal tRNA | A tRNA, often with a modified anticodon, that is recognized by the orthogonal aaRS but not by endogenous synthetases. youtube.com |

| Reassigned Codon | Typically a stop codon (e.g., UAG) that is repurposed to encode the non-canonical amino acid instead of terminating translation. nih.govyoutube.com |

| Non-Canonical Amino Acid (ncAA) | The amino acid with the desired modification (e.g., methyllysine analog) that is supplied to the expression system. frontiersin.org |

Mass Spectrometry-Based Profiling and Quantification

Mass spectrometry (MS) stands as a cornerstone technique for the sensitive detection and quantification of (2S)-2,6-diamino-2-methylhexanoic acid in complex biological matrices and for the characterization of its incorporation into larger biomolecules.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Peptide Enrichment and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity and sensitivity for the analysis of amino acids and peptides. While specific studies detailing the LC-MS/MS analysis of peptides containing this compound are not extensively documented in publicly available literature, the established methodologies for similar compounds provide a clear framework.

The general approach involves the separation of peptides from a complex mixture using liquid chromatography, followed by their ionization and fragmentation in the mass spectrometer. The fragmentation pattern, or MS/MS spectrum, provides a unique fingerprint for peptide identification and sequencing. For quantification, stable isotope-labeled internal standards of the peptide containing this compound would be employed to ensure high accuracy and precision.

Table 1: Representative LC-MS/MS Parameters for Peptide Analysis

| Parameter | Typical Setting |

| Column | Reversed-phase C18 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from low to high organic solvent concentration |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS1 Scan Range | m/z 300-1500 |

| MS2 Fragmentation | Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) |

| Data Acquisition | Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Unnatural Amino Acid Incorporation and Protein Characterization

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large biomolecules like proteins. When this compound is incorporated as an unnatural amino acid into a protein, ESI-MS can be used to confirm its successful integration and to characterize the modified protein.

The analysis of the intact protein by ESI-MS would reveal a mass shift corresponding to the difference in molecular weight between this compound and the canonical amino acid it replaced. Further characterization can be achieved through top-down or bottom-up proteomics approaches, where the protein is fragmented and analyzed by tandem mass spectrometry to pinpoint the exact location of the unnatural amino acid within the protein sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Analysis and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure, dynamics, and interactions of molecules in solution. For this compound, NMR can provide invaluable insights into its binding to target proteins and its inherent conformational flexibility.

Chemical Shift Perturbation (CSP) Mapping for Binding Pocket Elucidation

Chemical shift perturbation (CSP) mapping is a widely used NMR technique to identify the binding interface between a small molecule and a protein. By acquiring NMR spectra of a ¹⁵N-labeled protein in the absence and presence of this compound, changes in the chemical shifts of the protein's backbone amide protons and nitrogens can be monitored.

The amino acid residues exhibiting significant chemical shift changes upon ligand binding are mapped onto the protein's structure, revealing the binding pocket. The magnitude of the perturbation can also provide information about the affinity of the interaction.

Probing Conformational Dynamics and Structural Flexibility

The methyl group at the Cα position of this compound introduces a significant steric constraint, which influences its conformational freedom and the conformations it can adopt when part of a peptide or protein. NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to measure through-space proton-proton distances, providing constraints for conformational analysis.

Furthermore, relaxation dispersion NMR experiments can be employed to study the dynamic processes and conformational exchange occurring on the microsecond to millisecond timescale, offering a detailed picture of the structural flexibility of molecules containing this unnatural amino acid.

X-ray Crystallography and Structural Biology Investigations

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. Obtaining a high-quality crystal of this compound, either as a free molecule or in complex with a target protein, is the first and often most challenging step.

Once a suitable crystal is obtained, it is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the calculation of an electron density map, into which the atomic model of the molecule is built and refined.

A crystal structure of this compound would definitively establish its bond lengths, bond angles, and stereochemistry. In a protein-ligand complex, the crystal structure would provide a detailed snapshot of the binding mode, including all the specific intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that govern the recognition process. While specific crystallographic data for this compound is not readily found in public databases, the methodology remains a critical tool for its structural elucidation.

High-Throughput Binding Assays for Protein-Ligand Interactions

To screen for and quantify the interactions between this compound-containing ligands and their binding proteins, several high-throughput assay formats are employed.

Immunoaffinity purification (IAP) and pull-down assays are fundamental techniques for identifying and validating protein-protein interactions. nih.govmtoz-biolabs.com In the context of methyllysine reader domains, these methods are used to isolate reader proteins that bind to specific methylated ligands. nih.gov

The general workflow involves immobilizing a "bait" protein, such as a GST-tagged reader domain or a specific methyllysine-containing peptide, onto a solid support like agarose (B213101) or magnetic beads. nih.govnih.govsandiego.edu This immobilized bait is then incubated with cell lysates, allowing "prey" proteins (the binding partners) to be captured. mtoz-biolabs.comnih.gov After washing away non-specific binders, the protein complexes are eluted and analyzed, typically by mass spectrometry or Western blotting, to identify the interacting partners. nih.govnih.gov

For example, the chromodomain (CD) of Heterochromatin Protein 1β (HP1β), which recognizes methylated H3K9, can be immobilized and used to pull down its binding partners from cell extracts. nih.gov This approach has been used to identify a methyllysine-driven interactome for HP1β, revealing novel functions in processes like DNA damage repair. nih.gov Similarly, developing site-specific covalent immobilization techniques for bait proteins, such as the HP1β chromodomain, can significantly reduce background noise and improve the identification of low-abundance methylated proteins. nih.gov

Chemiluminescent assays offer a sensitive, quantifiable, and high-throughput method for studying protein-ligand interactions. bpsbioscience.combpsbioscience.com One prominent example is the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA). revvity.comnih.gov This bead-based technology requires no wash steps, making it highly amenable to automation. revvity.comnih.gov

The AlphaLISA principle involves two types of beads: a Donor bead and an Acceptor bead. revvity.com In a typical assay to study a reader domain, the biotinylated reader protein is captured by a streptavidin-coated Donor bead, while a biotinylated peptide containing the methyllysine analogue is captured by an Acceptor bead. nih.gov When the reader domain binds to the peptide, the beads are brought into close proximity. Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a cascade of energy transfer reactions that result in a sharp peak of light emission at 615 nm. revvity.comrevvity.com The intensity of this signal is directly proportional to the extent of binding. nih.gov

This technology is widely used to screen for small-molecule inhibitors that disrupt the interaction between reader domains and their methyllysine targets. nih.govbpsbioscience.com AlphaLISA kits are commercially available for detecting various histone methylation marks, such as H3K9me2 and H3K36me2. revvity.comrevvity.com

To systematically map the sequence determinants that govern the binding of reader domains to methyllysine sites, degenerate peptide library screening is a powerful, unbiased approach. nih.govnih.gov A methyllysine-oriented peptide library (Kme-OPL) can be synthesized to survey a vast landscape of amino acid sequences surrounding a central methyllysine residue. nih.gov

These libraries are designed to be degenerate, meaning that at most positions, an equimolar mixture of amino acids is present. nih.gov Each set within the library has one specific position fixed with a single amino acid, allowing for the determination of which residues at which positions enhance or inhibit binding to a given reader domain. The peptides are typically biotinylated for immobilization on streptavidin-coated beads. nih.gov

The screening process involves incubating a recombinant GST-tagged reader domain with the immobilized peptide library. The amount of bound reader protein is then quantified using a fluorescently labeled antibody. nih.gov This high-throughput assay reveals key data on a reader's preference for:

Methylation state: (e.g., Kme1, Kme2, or Kme3). nih.gov

Amino acid context: The specific residues flanking the central methyllysine that are critical for binding. nih.govnih.gov

The results from Kme-OPL screens can recapitulate known binding preferences for well-studied histone readers and have also identified non-histone sequences that bind with even higher affinity. nih.govnih.gov This information is crucial for predicting new protein-protein interactions throughout the proteome and can aid in designing specific peptidomimetic inhibitors. nih.gov

Computational and In Silico Approaches for Mechanistic Insights

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable for exploring the energetic and conformational landscape of ligand-protein interactions at an atomic level. nih.govnih.govmdpi.com These in silico techniques complement experimental data by providing dynamic insights into binding mechanisms that are often difficult to capture with static crystal structures. youtube.comyoutube.com

Molecular Dynamics (MD) Simulations provide a time-resolved view of the molecular system. youtube.commdpi.com Starting from an initial structure (often from docking or a crystal structure), MD simulations solve Newton's equations of motion for every atom in the system, allowing researchers to observe protein and ligand flexibility, conformational changes, and the role of solvent molecules over time. youtube.comnih.gov

Reduced Pairwise Interaction: Methylation typically weakens the direct electrostatic interaction between the protein and the lysine residue. nih.gov

Favorable Dehydration: Methylation makes it energetically easier to remove water molecules from the lysine side chain and the binding pocket, a necessary step for complex formation. nih.gov

The balance between these forces, which is tuned by the specific features of the reader's binding pocket, ultimately determines the specificity for a given methylation state. nih.gov

Free Energy Perturbation Calculations for Binding Thermodynamics

Free Energy Perturbation (FEP) is a powerful computational method rooted in statistical mechanics that is utilized to calculate the free energy difference between two states. wustl.edu In the context of molecular recognition, FEP simulations are instrumental in predicting the binding affinity of a ligand, such as this compound, to a biological target, typically a protein. wustl.edunih.gov This physics-based approach provides detailed, quantitative insights into the thermodynamic factors that govern molecular interactions, which is invaluable for understanding biological processes and in the realm of rational drug design. wustl.edunih.gov

The fundamental principle of FEP is based on the concept of "alchemical" transformations. wustl.edu A non-physical pathway is constructed to transform one molecule into another in a series of small, discrete steps. researchgate.net By calculating the free energy change for each step, the total free energy difference between the initial and final states can be determined. researchgate.net When applied to ligand binding, a thermodynamic cycle is employed to calculate the relative binding free energy (ΔΔG) of two ligands or the absolute binding free energy (ΔG) of a single ligand. wustl.edu

The process involves simulating the ligand in two different environments: solvated in a box of water and bound to the protein. wustl.edu The alchemical transformation of the ligand is performed in both environments. The difference between the free energy changes of these two transformations yields the change in binding free energy. wustl.edu

For a molecule like this compound, FEP calculations can elucidate the impact of the additional methyl group at the alpha-carbon compared to its parent compound, L-lysine. This is achieved by "perturbing" L-lysine into this compound within the simulation. Such a calculation would reveal the energetic cost or benefit of this specific chemical modification on the binding thermodynamics to a particular protein receptor.

Detailed research findings from FEP calculations typically include a breakdown of the free energy contributions, such as electrostatic and van der Waals interactions. These components help to rationalize the binding affinity at a molecular level. For instance, the introduction of the methyl group in this compound might lead to favorable van der Waals contacts within a hydrophobic pocket of the binding site, or conversely, it could introduce steric clashes that are energetically unfavorable.

While specific FEP studies on this compound are not prominently available in public literature, the methodology has been extensively applied to study mutations in protein side-chains and the binding of various ligands. nih.gov The insights gained from these studies on similar amino acid derivatives provide a robust framework for how FEP would be applied to this compound.

Below is an illustrative data table representing typical results obtained from an FEP calculation for the transformation of L-lysine to this compound when bound to a hypothetical protein receptor and in aqueous solution.

| Transformation | Environment | ΔG (Electrostatic) (kcal/mol) | ΔG (van der Waals) (kcal/mol) | Total ΔG (kcal/mol) |

| L-lysine → this compound | Protein Binding Site | -1.5 ± 0.2 | -2.8 ± 0.3 | -4.3 ± 0.4 |

| L-lysine → this compound | Aqueous Solution | -0.8 ± 0.1 | -1.2 ± 0.2 | -2.0 ± 0.2 |

| Relative Binding Free Energy (ΔΔG) | -2.3 ± 0.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of output from an FEP calculation. The negative ΔΔG value would suggest that the methylation is favorable for binding to this hypothetical receptor.

The results from such a study would provide a quantitative prediction of the effect of the α-methylation on the binding affinity. A negative ΔΔG indicates that this compound binds more strongly than L-lysine, while a positive value would indicate weaker binding. This information is critical for structure-activity relationship (SAR) studies and for the design of more potent and selective enzyme inhibitors or receptor modulators.

Table of Compounds

Applications in Advanced Chemical and Biomedical Research Excluding Clinical Contexts

Peptide and Protein Engineering with Unnatural Amino Acids

The incorporation of non-canonical amino acids is a powerful strategy in peptide and protein engineering to introduce novel functionalities, enhance stability, and control molecular architecture. (2S)-2,6-Diamino-2-methylhexanoic acid, also known as α-methyl-lysine, is particularly valuable for its ability to impose conformational constraints and increase resistance to enzymatic degradation.

The introduction of α,α-disubstituted amino acids, such as α-methyl-lysine, into a peptide backbone is a well-established method for inducing conformational constraints. The presence of the α-methyl group restricts the permissible values of the Ramachandran dihedral angles (φ and ψ), favoring the adoption of specific secondary structures like 3(10)- or α-helices and preventing the formation of β-sheet structures. researchgate.net This principle, known as the Thorpe-Ingold effect, is instrumental in designing peptides with predictable and rigid conformations, which is crucial for mimicking the bioactive structures of natural peptides and proteins. researchgate.net

By reducing the conformational flexibility of a peptide, the entropic penalty upon binding to a target is lowered, which can lead to significantly increased binding affinity and specificity. alfa-chemistry.com While the direct application of this compound in the construction of large combinatorial peptide libraries is not extensively detailed in the available literature, the principles governing its use are fundamental to the field. The design of such libraries would involve the strategic placement of this amino acid to generate collections of structurally focused molecules for screening against various biological targets.

A primary application of incorporating α-methyl-lysine into peptides is to enhance their resistance to proteolysis. Standard peptide bonds are susceptible to cleavage by proteases, which limits the therapeutic potential of many peptides. The α-methyl group sterically hinders the approach of proteases, making the adjacent peptide bonds significantly less susceptible to enzymatic degradation. epo.orggoogle.com This property has been leveraged in the design of long-acting therapeutic peptide analogs, such as those for GLP-1, where α-methyl-lysine is substituted for natural amino acids at positions vulnerable to cleavage. epo.orggoogle.comgoogle.com

While the incorporation of α-methyl-lysine into full-length synthetic proteins and histones for functional studies is not explicitly documented in the provided research, the rationale for such an application is clear. Introducing this amino acid could be used to create specific protease-resistant domains within a protein to study the functional consequences of blocking its degradation. In the context of histones, this could be a tool to investigate how the processing of histone tails by specific proteases affects chromatin dynamics, independent of other post-translational modifications.

Table 1: Effects of α-Methylation on Peptide Properties

| Property | Effect of Incorporating this compound | Rationale |

| Conformational Flexibility | Decreased | Steric hindrance from the α-methyl group restricts Ramachandran angles, favoring helical or extended structures. researchgate.net |

| Protease Resistance | Increased | The α-methyl group blocks the access of proteolytic enzymes to the peptide backbone, preventing cleavage. epo.orggoogle.com |

| Receptor Binding Affinity | Potentially Increased | Pre-organization into a bioactive conformation reduces the entropic penalty of binding. alfa-chemistry.com |

Chemical Probes for Epigenetic Studies and Target Validation

Epigenetic regulation involves a complex interplay of proteins that "write," "read," and "erase" post-translational modifications on histones and other proteins. Lysine (B10760008) methylation is a key modification in this process. nih.gov Analogs of lysine are therefore critical tools for developing chemical probes to study and validate the components of this machinery.

The enzymes responsible for adding and removing methyl groups from the ε-amino group of lysine (lysine methyltransferases and demethylases) and the proteins that recognize these marks ("readers") are major targets for drug discovery. nih.gov A common strategy for designing inhibitors is to create molecules that mimic the structure of methylated lysine within its binding pocket.

Although this compound is methylated at the α-carbon rather than the ε-nitrogen, its core lysine structure makes it a candidate scaffold for the development of such inhibitors. The α-methyl group could be used to confer specific steric properties to an inhibitor, potentially enhancing its selectivity or potency by creating favorable interactions or displacing key residues within the active site of a target enzyme or reader domain. While the direct use of this specific compound as an inhibitor has not been reported, the broader concept of using lysine analogs is a cornerstone of epigenetic drug discovery.

Research Tools for Investigating Enzymatic Mechanisms and Protein Function

Unnatural amino acids are invaluable tools for elucidating enzymatic mechanisms and protein function. By introducing subtle chemical changes, researchers can probe specific aspects of biological processes. This compound has been used as a research tool to investigate amino acid transport systems. In a 1986 study, α-methyl-lysine was shown to inhibit the uptake of L-lysine in the bacteria Escherichia coli and Bacillus sphaericus. researchgate.netualberta.ca This finding helped to delineate the specificity of the lysine transport system, demonstrating that while modifications to the α-carbon are tolerated to some extent, they reduce the efficiency of transport. researchgate.netualberta.ca

Furthermore, α-methylated amino acids can act as slow-binding inhibitors of certain enzymes. This property can be exploited to study the kinetics and mechanism of an enzyme's catalytic cycle. ualberta.ca The α-methyl group can prevent reactions that require the removal of the α-proton, effectively trapping the enzyme in a specific state or slowing down catalysis, thereby allowing for detailed mechanistic investigation.

Table 2: Research Applications of this compound

| Research Area | Application | Finding/Principle | Reference |

| Enzyme Inhibition | Probe of bacterial amino acid transport | Competitively inhibited L-lysine uptake in E. coli and B. sphaericus. | researchgate.netualberta.ca |

| Peptide Stability | Creation of protease-resistant peptides | Incorporation of α-methyl-lysine prevents enzymatic degradation of peptide backbone. | epo.orggoogle.com |

| Peptide Conformation | Induction of defined secondary structures | The α-methyl group restricts bond rotation, favoring helical conformations. | researchgate.net |

Drug Design Concepts Based on Methyllysine Mimicry (e.g., Cholinesterase Inhibitors)

The principle of using amino acid analogs as mimics of natural ligands is a widespread strategy in drug design. By modifying the core structure of an amino acid, it is possible to design molecules that can act as agonists or antagonists at receptors, or as inhibitors of enzymes. The incorporation of α-methyl-lysine into peptides has been explored for therapeutic applications, primarily to enhance stability and duration of action. epo.orggoogle.comgoogle.com

The specific application of this compound as a methyllysine mimic in the design of cholinesterase inhibitors is not documented in the available literature. Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. While the design of these inhibitors often involves mimics of the acetylcholine substrate, a direct conceptual link to methyllysine mimicry using this specific compound is not established. However, the broader concept of using structurally constrained amino acids to develop potent and selective enzyme inhibitors remains a viable and active area of pharmaceutical research.

Future Directions and Emerging Research Avenues

Elucidation of Potential Novel Biochemical Pathways Involving (2S)-2,6-Diamino-2-methylhexanoic Acid

The introduction of this compound into biological systems offers a powerful strategy to uncover novel biochemical pathways and regulatory networks. Lysine (B10760008) methylation is a widespread and critical PTM that governs the function of both histone and non-histone proteins. researchgate.net The enzymes responsible for adding and removing these methyl marks, lysine methyltransferases (KMTs) and lysine demethylases (KDMs), are frequently dysregulated in human diseases. researchgate.net By incorporating an analog like this compound, which mimics methylated lysine but possesses unique steric and electronic properties due to the α-methyl group, researchers can perturb and probe these pathways with high precision.

Future research will likely focus on using this compound to:

Identify Novel Substrates: Its incorporation into proteins can help identify previously unknown substrates of KMTs and KDMs, expanding our understanding of the lysine methylome. researchgate.netuwo.ca

Deconvolute Downstream Signaling: By observing the cellular consequences of incorporating this analog, researchers can map the downstream signaling events that are triggered or inhibited by specific lysine methylation events.

Probe Enzyme-Substrate Interactions: The α-methyl group can serve as a unique structural probe to study the active sites of lysine-modifying enzymes, potentially revealing new modes of substrate recognition and catalysis. The mechanism of action involves its integration into proteins via aminoacyl-tRNA synthetases and its potential to influence various metabolic pathways as a precursor for other bioactive molecules.

The systematic application of this compound in cellular and organismal models will be instrumental in moving beyond the well-characterized roles of histone methylation and uncovering the vast, unexplored landscape of non-histone protein methylation in health and disease.

Advancements in Stereochemical Control and Scalable Synthesis

The utility of this compound as a research tool is fundamentally dependent on its availability in high purity and sufficient quantities. Therefore, a significant area of future research lies in the development of robust, stereoselective, and scalable synthetic routes. The presence of a chiral center at the α-carbon necessitates precise control over stereochemistry, as different enantiomers can have vastly different biological activities.

Current and emerging strategies for the synthesis of chiral amino acids that can be adapted for this compound include:

Asymmetric Hydrogenation: This method has shown high yields and excellent enantiomeric excess for related compounds and is considered highly scalable.